4-Isopropyl-2H-chromene-6,7-diol
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Overview
Description
4-Isopropyl-2H-chromene-6,7-diol is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products, pharmaceutical agents, and biologically relevant molecules . The presence of hydroxyl groups at positions 6 and 7, along with an isopropyl group at position 4, makes this compound particularly interesting for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2H-chromene-6,7-diol typically involves cyclization reactions to form the benzopyran ring, followed by functionalization at specific positions . One common method includes the use of cyclization reactions involving aldehydes and phenols under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or microwave irradiation to enhance reaction efficiency . Solvent-free synthesis and environmentally friendly methods are also explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2H-chromene-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted chromenes and chromanols, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Isopropyl-2H-chromene-6,7-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2H-chromene-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 6 and 7 play a crucial role in its biological activity by forming hydrogen bonds with target proteins . The isopropyl group at position 4 enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-6,7-diol: Lacks the isopropyl group at position 4, resulting in different biological activities.
4-Methyl-2H-chromene-6,7-diol: Has a methyl group instead of an isopropyl group, leading to variations in its chemical properties.
4-Ethyl-2H-chromene-6,7-diol: Contains an ethyl group, which affects its solubility and reactivity.
Uniqueness
4-Isopropyl-2H-chromene-6,7-diol is unique due to the presence of the isopropyl group, which significantly influences its chemical and biological properties. This structural feature makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-propan-2-yl-2H-chromene-6,7-diol |
InChI |
InChI=1S/C12H14O3/c1-7(2)8-3-4-15-12-6-11(14)10(13)5-9(8)12/h3,5-7,13-14H,4H2,1-2H3 |
InChI Key |
BUXMSQMNGNEYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCOC2=CC(=C(C=C12)O)O |
Origin of Product |
United States |
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